2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine
Overview
Description
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (THIP) is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. THIP has been widely studied due to its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Synthesis and Inhibitor Development
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine and its derivatives have been extensively used in the synthesis of various compounds with potential biological applications. For instance, a study reported the synthesis of conformationally constrained 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine inhibitors of farnesyltransferase, showcasing its role in the development of enzyme inhibitors with improved metabolic stability in vivo (Dinsmore et al., 2000).
Structural Analysis and Charge Distribution Studies
Structural investigations of 2-phenylimidazo[1,2-a]pyridine and its salts have been conducted to understand their geometry and electron density distribution. This research is crucial in the field of crystallography and material sciences, providing insights into the molecular structure and interactions (Tafeenko et al., 1996).
Potential in Agriculture
Tetrahydroimidazo[1,2-a]pyridine derivatives synthesized through catalyst-free reactions have shown significant insecticidal activities, particularly against pea aphids. This highlights their potential application in agricultural pest control (Zhang et al., 2010).
Catalytic Synthesis and Drug Design
The compound has also been used in novel catalytic syntheses. For example, a study described a tandem hydroformylation-cyclization sequence to synthesize bicyclic imidazole derivatives (Bäuerlein et al., 2009). Another research focused on the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines, a process crucial for developing bioactive molecules (Schlepphorst et al., 2018).
Photophysical Properties
Studies have also explored the photophysical properties of tetrahydroimidazo[1,5-a]pyridin derivatives, identifying them as potential candidates for organic dyes with large Stokes shifts. This has implications in material sciences, especially in the development of fluorescence-based sensors and markers (Marchesi et al., 2019).
properties
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-3,6-7,10H,4-5,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGNOWWMPCFNQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508094 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
CAS RN |
3649-46-5 | |
Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80508094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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